MIP-1072

Description

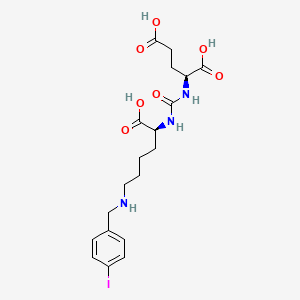

Structure

2D Structure

Properties

CAS No. |

949575-20-6 |

|---|---|

Molecular Formula |

C19H26IN3O7 |

Molecular Weight |

535.3 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[(4-iodophenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1 |

InChI Key |

OXUUJYOSVPMNKP-GJZGRUSLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)I |

Canonical SMILES |

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I |

Appearance |

Solid powder |

Other CAS No. |

949575-20-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid MIP 1072 MIP-1072 MIP1072 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MIP-1072

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a small-molecule, glutamate-urea-lysine analogue that demonstrates high affinity and specificity for Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein significantly overexpressed in prostate cancer.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and its application as a radiolabeled agent for the imaging of prostate cancer. The information presented herein is compiled from pivotal preclinical and early-phase clinical studies.

Core Mechanism of Action

This compound functions as a potent and competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[3][4] PSMA, also known as folate hydrolase I or glutamate carboxypeptidase II, is a type II transmembrane glycoprotein.[4] The binding of this compound to the extracellular enzymatic domain of PSMA is the cornerstone of its utility in prostate cancer imaging and diagnostics.[5]

Molecular Interaction with PSMA

This compound is a glutamate-urea heterodimer with a molecular weight of 535 Da.[3][4] Its structure is designed to fit into the active site of the PSMA enzyme, leading to the inhibition of its natural substrate binding. The high affinity of this interaction is quantified by a low nanomolar inhibition constant (Ki).

Upon binding to PSMA on the surface of prostate cancer cells, the this compound/PSMA complex is internalized, leading to the accumulation of this compound within the cancer cells.[2][3] This internalization process is a key feature that enhances its efficacy as an imaging agent, as it allows for a strong and persistent signal from the target cells.

The following diagram illustrates the proposed signaling pathway and internalization of this compound:

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound and its radiolabeled form, [¹²³I]this compound.

Table 1: In Vitro Binding and Inhibition

| Parameter | Value | Cell Line | Reference |

| Ki (NAALADase Inhibition) | 4.6 ± 1.6 nM | LNCaP Cell Lysates | [2] |

| Kd (Binding Affinity) | 3.8 ± 1.3 nM | LNCaP Cells | [6] |

Table 2: Preclinical In Vivo Tumor Uptake of [¹²³I]this compound

| Time Point | % Injected Dose per Gram (%ID/g) in LNCaP Xenografts | Reference |

| 1 hour | 17.3 ± 6.3% | [6] |

Table 3: Clinical Pharmacokinetics and Imaging of [¹²³I]this compound

| Parameter | Value | Study Population | Reference |

| Blood Clearance | Biphasic, ~5 times faster than [¹²³I]MIP-1095 | Prostate Cancer Patients | [1][7] |

| Urinary Excretion (24h) | 54% | Prostate Cancer Patients | [1] |

| Urinary Excretion (72h) | 74% | Prostate Cancer Patients | [1] |

| Target-to-Background Ratio (Planar Imaging, 1h) | 2:1 | Prostate Cancer Patients | [1] |

| Target-to-Background Ratio (Planar Imaging, 4-24h) | 3:1 | Prostate Cancer Patients | [1] |

| Target-to-Background Ratio (SPECT/CT, 4h & 24h) | >10:1 | Prostate Cancer Patients | [1] |

| Effective Radiation Dose | 0.022 mSv/MBq | Healthy Volunteers & Prostate Cancer Patients | [2] |

Detailed Experimental Protocols

NAALADase Inhibition Assay

The protocol for determining the NAALADase inhibitory activity of this compound was adapted from Hillier et al., 2009.[2]

-

Cell Lysate Preparation: LNCaP cells are collected, washed, and lysed in a cold buffer containing 50 mmol/L Tris-HCl (pH 7.4) and 0.5% Triton X-100. The lysate is then centrifuged to remove insoluble material.[2]

-

Inhibition Assay: The cell lysate is incubated with various concentrations of non-radiolabeled this compound.[2]

-

Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate, ³H-NAAG.[2]

-

Reaction Termination and Analysis: After incubation, the reaction is stopped, and the amount of hydrolyzed substrate is quantified using a scintillation counter. The Ki value is then calculated from the inhibition data.[2]

In Vitro Cell Binding and Internalization Assay

The following protocol, based on Hillier et al., 2009, was used to assess the binding and internalization of [¹²³I]this compound in PSMA-positive (LNCaP) and PSMA-negative (PC3) prostate cancer cell lines.[2]

-

Cell Culture: LNCaP (PSMA-positive) and PC3 (PSMA-negative) cells are cultured in appropriate media.[2]

-

Binding Assay: Cells are incubated with [¹²³I]this compound in the absence or presence of a competing inhibitor (e.g., non-radiolabeled this compound or PMPA) to determine specific binding.[2]

-

Internalization Assay: LNCaP cells are incubated with [¹²³I]this compound at 4°C (to measure surface binding) and 37°C (to allow for internalization) for various time points.[2]

-

Quantification: After incubation, cells are washed, and the radioactivity associated with the cell surface and the internalized fraction is measured using a γ-counter.[2]

In Vivo Biodistribution in Xenograft Models

The in vivo biodistribution of [¹²³I]this compound was evaluated in mice bearing human prostate cancer xenografts (LNCaP and PC3) as described by Hillier et al., 2009.[2]

-

Xenograft Model: Male athymic NCr-nu/nu mice are inoculated with LNCaP or PC3 cells.[2]

-

Radiotracer Administration: Once tumors reach a suitable size, mice are injected with [¹²³I]this compound via the tail vein.[2]

-

Tissue Harvesting and Analysis: At various time points post-injection, mice are euthanized, and tissues of interest (including the tumor) are collected, weighed, and the radioactivity is measured using a γ-counter.[6]

-

Data Expression: The uptake of the radiotracer in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[6]

Conclusion

This compound is a highly specific and potent small-molecule inhibitor of PSMA. Its mechanism of action, centered on the competitive inhibition of PSMA's enzymatic activity and subsequent internalization, makes it an effective agent for the targeted imaging of prostate cancer. When radiolabeled with Iodine-123, [¹²³I]this compound has demonstrated excellent properties for detecting PSMA-positive lesions with high sensitivity and specificity in both preclinical models and human clinical trials. Its rapid clearance from non-target tissues contributes to high-quality images with favorable target-to-background ratios.[1][7] The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of oncology and drug development.

References

- 1. Preclinical evaluation of novel glutamate-urea-lysine analogues that target prostate-specific membrane antigen as molecular imaging pharmaceuticals for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. WO2022112323A1 - Stable formulations for radionuclide complexes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

MIP-1072: A Novel PSMA Inhibitor for Targeted Imaging and Therapy of Prostate Cancer

An In-depth Technical Guide

Authored by: Gemini AI

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the management of prostate cancer. Its overexpression in primary, metastatic, and castration-resistant prostate cancer makes it an ideal candidate for targeted molecular imaging and therapy. This technical guide provides a comprehensive overview of MIP-1072, a small-molecule, urea-based inhibitor of PSMA. We delve into its mechanism of action, preclinical evaluation, and clinical trial data, presenting a detailed examination of its potential as a theranostic agent. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and nuclear medicine, offering a consolidated resource on the scientific foundation and experimental validation of this compound.

Introduction: The Role of PSMA in Prostate Cancer

Prostate cancer is a leading cause of cancer-related mortality in men worldwide. A key challenge in its clinical management is the accurate detection and treatment of metastatic disease. Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II, is a transmembrane protein that is significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and recurrence.[1] This differential expression profile makes PSMA an attractive target for the development of diagnostic and therapeutic agents.

This compound is a small-molecule, glutamate-urea-lysine based competitive inhibitor of PSMA's enzymatic activity.[2] Its design allows for high-affinity and specific binding to the extracellular domain of PSMA. For imaging and therapeutic applications, this compound can be radiolabeled, most commonly with iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) imaging, or potentially with therapeutic radioisotopes. This guide will explore the technical details of this compound, from its fundamental binding characteristics to its performance in preclinical and clinical settings.

Mechanism of Action and PSMA Signaling

This compound functions as a competitive inhibitor of the N-acetylated alpha-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[3] By binding to the active site of PSMA, this compound can be used to deliver imaging or therapeutic payloads directly to PSMA-expressing prostate cancer cells.

The binding of ligands to PSMA can also modulate intracellular signaling pathways. PSMA has been shown to influence key pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. Inhibition of PSMA may therefore not only serve as a delivery mechanism but could also have direct anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled analogue, ¹²³I-MIP-1072.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Cell Line | Reference |

| Ki | 4.6 nM | - | [2] |

Table 2: Preclinical Biodistribution of ¹²³I-MIP-1072 in LNCaP Xenograft Model (%ID/g)

| Tissue | 1 hour | 4 hours | 24 hours | Reference |

| Blood | 1.8 ± 0.4 | 0.5 ± 0.1 | 0.1 ± 0.0 | [4] |

| Tumor | 10.5 ± 2.1 | 9.8 ± 1.5 | 5.6 ± 1.1 | [4] |

| Kidney | 150.1 ± 25.0 | 110.5 ± 18.4 | 45.2 ± 7.5 | [4] |

| Liver | 2.5 ± 0.5 | 1.8 ± 0.3 | 0.8 ± 0.1 | [4] |

| Spleen | 0.8 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | [4] |

| Muscle | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | [4] |

Table 3: Phase 1 Clinical Trial Pharmacokinetics of ¹²³I-MIP-1072

| Parameter | Value | Patient Population | Reference |

| Blood Clearance | Biphasic, ~5x faster than ¹²³I-MIP-1095 | Metastatic Prostate Cancer | [5][6] |

| Urinary Excretion (24h) | 54% | Metastatic Prostate Cancer | [6] |

| Urinary Excretion (72h) | 74% | Metastatic Prostate Cancer | [6] |

Table 4: Phase 1 Clinical Trial Radiation Dosimetry of ¹²³I-MIP-1072 (mGy/MBq)

| Organ | Absorbed Dose | Reference |

| Kidneys | 0.054 | [6] |

| Liver | 0.024 | [6] |

| Salivary Glands | Not Reported | |

| Red Marrow | Not Reported | |

| Total Body | Not Reported |

Table 5: Tumor Response to Paclitaxel Monitored by ¹²³I-MIP-1072 Uptake in LNCaP Xenografts

| Treatment Group | Change in Tumor Volume (Day 23) | Tumor Uptake of ¹²³I-MIP-1072 | Reference |

| Untreated | +205% | Increased | [7][8] |

| Paclitaxel | -21% | Decreased | [7][8] |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of this compound. Specific reagent concentrations and incubation times may vary between studies.

Synthesis and Radiolabeling of this compound

The synthesis of this compound and its precursor for radiolabeling has been previously described.[7] The process involves the synthesis of a glutamate-urea-lysine scaffold. For radiolabeling with iodine-123, a trimethyltin precursor of this compound is typically used in an electrophilic substitution reaction with [¹²³I]NaI. The final product, ¹²³I-MIP-1072, is then purified to achieve high radiochemical purity (>95%).[7]

In Vitro Cell Binding and Internalization Assays

Objective: To determine the binding affinity and specificity of this compound to PSMA-expressing cells.

General Protocol:

-

Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) human prostate cancer cells are cultured in appropriate media.

-

Binding Assay:

-

Cells are seeded in multi-well plates and incubated with increasing concentrations of ¹²³I-MIP-1072.

-

To determine non-specific binding, a parallel set of wells is incubated with ¹²³I-MIP-1072 in the presence of a high concentration of non-radiolabeled this compound or another PSMA inhibitor.

-

After incubation (e.g., 1 hour at 37°C), cells are washed to remove unbound radioligand.

-

Cell-associated radioactivity is measured using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) or inhibition constant (Ki) is determined by saturation binding analysis.

-

-

Internalization Assay:

-

Following the binding step, cells are treated with a mild acid wash (e.g., glycine buffer, pH 2.5) to strip surface-bound radioligand.

-

The radioactivity in the acid wash (surface-bound) and the remaining cell pellet (internalized) is measured separately.

-

Western Blotting for PSMA Expression

Objective: To confirm PSMA protein expression in cell lines.

General Protocol:

-

Sample Preparation: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

The membrane is incubated with a primary antibody specific for PSMA overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Xenograft Models and Biodistribution Studies

Objective: To evaluate the in vivo tumor targeting and biodistribution of ¹²³I-MIP-1072.

General Protocol:

-

Xenograft Model:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with PSMA-positive LNCaP cells.

-

Tumors are allowed to grow to a specified size.

-

-

Biodistribution Study:

-

Mice are intravenously injected with a known amount of ¹²³I-MIP-1072.

-

At various time points post-injection (e.g., 1, 4, 24 hours), mice are euthanized.

-

Tumors and major organs are harvested, weighed, and the radioactivity is measured in a gamma counter.

-

The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

-

SPECT/CT Imaging

Objective: To visualize the in vivo distribution of ¹²³I-MIP-1072.

General Protocol:

-

Animal Preparation: Tumor-bearing mice are anesthetized.

-

Radiotracer Administration: ¹²³I-MIP-1072 is administered intravenously.

-

Imaging: At specified time points post-injection, mice are imaged using a SPECT/CT scanner.

-

SPECT provides functional information on the distribution of the radiotracer.

-

CT provides anatomical co-registration.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows related to the evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. First-in-man evaluation of 2 high-affinity PSMA-avid small molecules for imaging prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 123I-MIP-1072, a small-molecule inhibitor of prostate-specific membrane antigen, is effective at monitoring tumor response to taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of MIP-1072

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIP-1072 is a novel, small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein that is highly expressed in prostate cancer. Developed by Molecular Insight Pharmaceuticals, this radiolabeled agent, specifically ¹²³I-MIP-1072, has been investigated for its potential as a molecular imaging pharmaceutical for the diagnosis and staging of prostate cancer. Its ability to target PSMA with high affinity and specificity allows for the visualization of prostate cancer lesions, offering a potential improvement over conventional imaging modalities. This technical guide provides a comprehensive overview of the discovery, preclinical development, and early clinical evaluation of this compound.

Mechanism of Action

This compound is a glutamate-urea-lysine analogue that competitively inhibits the N-acetylated alpha-linked acidic dipeptidase (NAALADase) activity of PSMA. The binding of this compound to the extracellular domain of PSMA allows for the targeted delivery of a radioisotope, in this case, Iodine-123, to prostate cancer cells. This enables sensitive and specific imaging of PSMA-expressing tumors using Single-Photon Emission Computed Tomography (SPECT).

The Prostate-Specific Membrane Antigen (PSMA) is not only a target for imaging but also plays a role in prostate cancer progression by influencing cellular signaling pathways. Research has shown that PSMA expression is associated with the activation of the PI3K-AKT-mTOR signaling cascade, a critical pathway for cell survival and proliferation. PSMA can redirect signaling from the MAPK pathway to the PI3K-AKT pathway, thereby promoting tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered during the preclinical and clinical development of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Description |

| Kᵢ | 4.6 nM | Inhibition constant for the glutamate carboxypeptidase activity of PSMA.[1] |

Table 2: Preclinical Efficacy of ¹²³I-MIP-1072 in Monitoring Paclitaxel Treatment in LNCaP Xenografts

| Treatment Group | Change in Tumor Volume (Day 23) | LNCaP Cell Number (% of untreated) | ¹²³I-MIP-1072 Binding (% of untreated) |

| Paclitaxel (10 nM) | - | 54.1% ± 2.5% | ~50-60% |

| Paclitaxel (100 nM) | - | 59.1% ± 0.8% | ~50-60% |

| Paclitaxel (6.25 mg/kg) | -21% | - | Proportional to tumor mass |

| Untreated | +205% | 100% | Proportional to tumor mass |

Table 3: Clinical Pharmacokinetics of ¹²³I-MIP-1072 in Patients with Metastatic Prostate Cancer (NCT00712829)

| Parameter | Value |

| Blood Clearance | Biphasic |

| Injected Dose Remaining in Body (6h) | 62% ± 5% |

| Injected Dose Remaining in Body (48h) | 30% ± 5% |

| Cumulative Urinary Excretion (24h) | 54% ± 3% |

| Cumulative Urinary Excretion (72h) | 74.3% ± 3% |

Table 4: Estimated Absorbed Radiation Doses of ¹²³I-MIP-1072 in Humans

| Organ | Absorbed Dose (mGy/MBq) |

| Kidneys | 0.054 |

| Liver | 0.024 |

| Salivary Glands | Largest absorbed doses |

| Urinary Bladder Wall | Largest absorbed doses |

Experimental Protocols

In Vitro Cell Binding Assay (Adapted Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for PSMA on prostate cancer cells.

-

Cell Culture: LNCaP and 22Rv1 cells, which express PSMA, are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded in multi-well plates at a density of approximately 0.25–2 x 10⁵ cells per well and allowed to adhere overnight.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-buffered saline with 1 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).

-

Competition Assay:

-

A fixed concentration of ¹²³I-MIP-1072 is added to each well.

-

A range of concentrations of unlabeled this compound (competitor) is also added to the wells.

-

For determination of non-specific binding, a high concentration of an unlabeled PSMA inhibitor (e.g., 2-PMPA) is added to a set of wells.

-

-

Incubation: The plate is incubated for 1 hour at 37°C to allow binding to reach equilibrium.

-

Washing: The cells are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Preclinical Evaluation in LNCaP Xenograft Model

This protocol details the in vivo study to evaluate the efficacy of ¹²³I-MIP-1072 in monitoring tumor response to paclitaxel.

-

Animal Model: Male athymic NCr-nu/nu mice are used.

-

Tumor Inoculation: LNCaP cells (10⁷ cells/mL in a 1:1 mixture of PBS and Matrigel) are injected subcutaneously into the right flank of each mouse. Tumors are allowed to grow to approximately 400 mm³.

-

Treatment Groups:

-

Control Group: Mice receive vehicle only.

-

Treatment Group: Mice are treated with paclitaxel (6.25 mg/kg, intraperitoneally) for 3.5 cycles of 5 days on and 2 days off.

-

-

Imaging and Biodistribution:

-

On days 2 and 23 of treatment, mice are injected intravenously with ¹²³I-MIP-1072.

-

SPECT/CT imaging can be performed to visualize tumor uptake.

-

At selected time points post-injection, mice are euthanized, and tumors and major organs are harvested, weighed, and the radioactivity is measured using a gamma counter.

-

-

Tumor Volume Measurement: Tumor volume is measured regularly throughout the study.

-

Western Blot Analysis: To confirm that paclitaxel treatment does not alter PSMA expression, tumor lysates are analyzed by Western blotting using an anti-PSMA antibody.

Phase 1 Clinical Trial Protocol (NCT00712829)

This protocol outlines the design of the first-in-human study of ¹²³I-MIP-1072.

-

Study Design: An open-label, crossover study design involving patients with a documented history of metastatic prostate cancer.[2]

-

Patient Population: Seven male patients with histopathological or radiological evidence of metastatic prostate cancer.[2]

-

Drug Administration: Each patient receives a single intravenous administration of 370 MBq (10 mCi) of ¹²³I-MIP-1072.[2]

-

Imaging:

-

Pharmacokinetic Analysis:

-

Blood samples are collected at various time points from 2-15 minutes up to 72 hours post-injection.

-

Urine is collected in pooled intervals of 0-4, 4-24, 24-48, and 48-72 hours post-dosing.

-

Radioactivity in blood and urine samples is measured to determine clearance rates and excretion pathways.

-

-

Dosimetry: Organ-absorbed radiation doses are estimated using the OLINDA/EXM software.[2]

-

Safety and Tolerability: Patients are monitored for any adverse events throughout the study.

Visualizations

Caption: PSMA signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for preclinical evaluation of ¹²³I-MIP-1072.

Caption: Phase 1 clinical trial workflow for ¹²³I-MIP-1072.

References

An In-depth Technical Guide to MIP-1072: A Small-Molecule Inhibitor of Prostate-Specific Membrane Antigen (PSMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIP-1072 is a potent and specific small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), a well-validated target for the diagnosis and treatment of prostate cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed summaries of key experimental data are presented in tabular format for ease of comparison. Furthermore, this guide outlines the methodologies for critical in vitro and in vivo experiments and provides visualizations of the pertinent PSMA signaling pathway and experimental workflows to facilitate a deeper understanding of this promising molecule.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (S)-2-(3-((S)-1-carboxy-5-((4-iodobenzyl)amino)pentyl)ureido)pentanedioic acid, is a glutamate-urea-lysine-based heterodimer.[1] The presence of an iodine atom allows for radiolabeling, typically with Iodine-123 (¹²³I) for SPECT imaging.[1]

| Property | Value | Reference |

| Chemical Name | (S)-2-(3-((S)-1-carboxy-5-((4-iodobenzyl)amino)pentyl)ureido)pentanedioic acid | [1] |

| Synonym | [¹²³I]this compound | [2] |

| Molecular Formula | C₁₉H₂₆IN₃O₇ | [3] |

| Molecular Weight | 535.33 g/mol | [3] |

| Target | Prostate-Specific Membrane Antigen (PSMA) / Glutamate Carboxypeptidase II (GCPII) | [2][3] |

Biological Activity and Properties

This compound is a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1] Its high affinity and specificity for PSMA make it a valuable tool for both diagnostic imaging and potentially therapeutic applications when labeled with a suitable radionuclide.

In Vitro Properties

| Parameter | Value | Cell Line | Comments | Reference |

| Inhibition Constant (Ki) | 4.6 ± 1.6 nM | - | Inhibition of glutamate carboxypeptidase activity of PSMA. | [2][3] |

| Dissociation Constant (Kd) | 3.8 ± 1.3 nM | LNCaP | - | [2] |

| Maximal Binding (Bmax) | 1,490 ± 60 fmol/10⁶ cells | LNCaP | Corresponds to approximately 0.9 x 10⁶ sites/cell . | [2] |

In Vivo and Clinical Properties of [¹²³I]this compound

[¹²³I]this compound has been evaluated in both preclinical and clinical settings, demonstrating favorable characteristics for a molecular imaging agent.

| Parameter | Value | Species/Study | Comments | Reference |

| Tumor Uptake | Proportional to tumor mass | LNCaP xenograft mice | Uptake decreases with successful paclitaxel treatment. | [4] |

| Blood Clearance | Biphasic, ~5 times faster than [¹²³I]MIP-1095 | Human (Phase 1) | - | [5] |

| Primary Excretion Route | Urine | Human (Phase 1) | 54% of injected dose excreted in urine by 24h, 74% by 72h. | [5] |

| Tumor Visualization | Within 0.5-1 hour post-injection | Human (Phase 1) | Visualizes lesions in soft tissue, bone, and prostate gland. | [5] |

| Target-to-Background Ratio (SPECT/CT) | >10:1 at 4 and 24 hours | Human (Phase 1) | - | [5] |

Experimental Protocols

Synthesis and Radiolabeling of [¹²³I]this compound

The synthesis of this compound and its radiolabeling with ¹²³I have been previously described.[1] The process involves the synthesis of a trimethyltin precursor of this compound, which then undergoes radioiodination.[1] The final product, [¹²³I]this compound, is typically produced with high radiochemical purity (>95%) and specific activity (>150 GBq/μmol).[1]

In Vitro Cell Binding Assay

This protocol is adapted from studies using PSMA-positive prostate cancer cell lines such as LNCaP and 22Rv1.[1][4]

-

Cell Culture: Culture LNCaP or 22Rv1 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Plating: Seed cells in 24-well plates at a density of approximately 0.25–2 x 10⁵ cells per well and allow them to adhere overnight.

-

Incubation with [¹²³I]this compound: Wash the cells with a suitable buffer (e.g., PBS). Add [¹²³I]this compound (at a specific concentration and activity) to the wells and incubate for 1 hour at 37°C.

-

Washing: Aspirate the radioactive medium and wash the cells multiple times with cold buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., radioimmunoprecipitation assay buffer). Collect the lysate and measure the radioactivity using a gamma counter.

-

Data Analysis: Determine the amount of bound [¹²³I]this compound and normalize to cell number, which can be determined in parallel wells using a cell counting method like the MTS assay or by direct cell counting with a hemocytometer.[1][4]

Western Blot for PSMA Expression

This protocol is used to assess the levels of PSMA protein in cell lysates.[4]

-

Sample Preparation: Treat cells as required (e.g., with paclitaxel) and then lyse them in a suitable buffer containing protease inhibitors. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PSMA overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

In Vivo Tumor Xenograft Studies

This protocol describes the use of [¹²³I]this compound to monitor tumor response to therapy in a mouse model.[4]

-

Animal Model: Use immunodeficient mice (e.g., athymic NCr-nu/nu mice).

-

Tumor Inoculation: Subcutaneously inoculate the mice with PSMA-positive prostate cancer cells (e.g., LNCaP). Allow the tumors to grow to a palpable size.

-

Therapeutic Intervention (Optional): Treat a cohort of mice with a therapeutic agent (e.g., paclitaxel at 6.25 mg/kg for 3.5 cycles of 5 days on, 2 days off) while a control group receives a vehicle.[4]

-

Administration of [¹²³I]this compound: At specified time points, intravenously inject the mice with [¹²³I]this compound.

-

Biodistribution Studies: At various times post-injection, euthanize the mice and harvest tumors and other organs of interest. Weigh the tissues and measure the radioactivity using a gamma counter. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

-

Imaging: Alternatively, perform SPECT/CT imaging at different time points to visualize the biodistribution of [¹²³I]this compound.

Signaling Pathways and Experimental Workflows

PSMA Signaling in Prostate Cancer

PSMA is a transmembrane glycoprotein with enzymatic activity that can influence intracellular signaling pathways implicated in prostate cancer progression. Inhibition of PSMA by molecules like this compound can modulate these pathways.

Caption: Simplified PSMA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a therapeutic agent in a prostate cancer xenograft model, using [¹²³I]this compound for monitoring tumor response.

Caption: Workflow for an in vivo study of this compound in a xenograft model.

References

- 1. PSMAs role in signal transduction pathway switching in prostate cancer - Leslie Caromile [grantome.com]

- 2. 123I-MIP-1072, a small-molecule inhibitor of prostate-specific membrane antigen, is effective at monitoring tumor response to taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]

- 4. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 123I-Labeled (S)-2-(3-((S)-1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Specificity of MIP-1072 for Prostate-Specific Membrane Antigen (PSMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MIP-1072, a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The following sections detail the quantitative binding affinity, target specificity, and the experimental methodologies used to determine these properties, offering valuable insights for researchers and professionals in the field of drug development and molecular imaging.

Introduction to this compound and PSMA

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), is a transmembrane protein that is highly overexpressed in prostate cancer cells, particularly in advanced and metastatic disease. This makes it an attractive target for the development of diagnostic and therapeutic agents. This compound is a small-molecule, urea-based glutamate heterodimer designed to competitively inhibit the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1][2] Its properties have been extensively studied for applications in molecular imaging, particularly for Single Photon Emission Computed Tomography (SPECT).

Quantitative Binding Affinity of this compound for PSMA

The binding affinity of this compound for PSMA has been quantified through various in vitro assays, primarily focusing on its inhibitory constant (Ki) against PSMA's enzymatic activity and its dissociation constant (Kd) in cell-based binding assays.

Table 1: In Vitro Binding Affinity of this compound for PSMA

| Parameter | Value (nM) | Assay Type | Cell Line/System | Reference |

| Ki | 4.6 | NAALADase Inhibition | LNCaP cell lysates | [3] |

| Kd | 3.8 ± 1.3 | Saturation Binding Assay | LNCaP cells | [3] |

These low nanomolar values indicate a high binding affinity of this compound for PSMA.

Specificity of this compound for PSMA

The specificity of a targeted molecule is crucial to minimize off-target effects and ensure accurate imaging or therapeutic delivery. The specificity of this compound for PSMA has been demonstrated through several key experiments.

Cell-Based Specificity

In vitro studies have consistently shown that this compound binding is restricted to cells expressing PSMA. For instance, radiolabeled [¹²³I]this compound demonstrated significant binding to PSMA-positive LNCaP human prostate cancer cells.[3] In contrast, negligible binding was observed in PSMA-negative PC3 human prostate cancer cells, confirming the PSMA-dependent nature of the interaction.[3]

Competitive Inhibition

Further evidence of specificity comes from competitive binding assays. The binding of [¹²³I]this compound to LNCaP cells can be effectively blocked by co-incubation with an excess of unlabeled this compound.[3] Importantly, the binding is also abolished by the presence of 2-(phosphonomethyl)pentanedioic acid (PMPA), a structurally different and well-characterized PSMA inhibitor.[3] This demonstrates that this compound binds to the same active site on PSMA as other known inhibitors.

In Vivo Specificity

Preclinical studies in animal models have corroborated the in vitro findings. In mice bearing both PSMA-positive LNCaP and PSMA-negative PC3 tumor xenografts, SPECT/CT imaging with [¹²³I]this compound showed significant accumulation of the radiotracer only in the LNCaP tumors.[3] Furthermore, the uptake in LNCaP xenografts could be significantly reduced by the co-administration of PMPA, confirming the PSMA-specific targeting in a living system.[3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the binding affinity and specificity of this compound.

NAALADase Inhibition Assay

This enzymatic assay quantifies the ability of this compound to inhibit the catalytic activity of PSMA.

-

Preparation of Cell Lysate: LNCaP cells, known to express high levels of PSMA, are harvested and lysed to release the cellular proteins, including PSMA.

-

Enzymatic Reaction: The cell lysate is incubated with a radiolabeled substrate of PSMA, typically ³H-N-acetylaspartylglutamate (³H-NAAG).

-

Inhibition by this compound: The assay is performed in the presence of varying concentrations of non-radiolabeled this compound.

-

Quantification: The enzymatic activity is measured by quantifying the amount of hydrolyzed substrate. The concentration of this compound that results in 50% inhibition of the enzyme activity (IC50) is determined.

-

Ki Calculation: The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the substrate.

Saturation Binding Assay

This cell-based assay determines the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand on intact cells.

-

Cell Seeding: PSMA-positive LNCaP cells are seeded in multi-well plates and allowed to adhere.

-

Incubation with Radioligand: The cells are incubated with increasing concentrations of radiolabeled [¹²³I]this compound.

-

Determination of Non-Specific Binding: A parallel set of wells is incubated with the radioligand in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites and measure only the non-specific binding.

-

Washing and Lysis: After incubation, the cells are washed to remove unbound radioligand, and then lysed to release the bound radioactivity.

-

Quantification: The radioactivity in the cell lysates is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration. The Kd and Bmax are then determined by fitting the specific binding data to a saturation binding curve using non-linear regression analysis.

In Vivo Biodistribution Study

This animal study evaluates the distribution and tumor-targeting ability of a radiolabeled compound in a living organism.

-

Animal Model: Nude mice are subcutaneously inoculated with PSMA-positive LNCaP cells to induce tumor xenografts. A control group may be inoculated with PSMA-negative PC3 cells.

-

Radiotracer Administration: Once the tumors reach a suitable size, the mice are intravenously injected with a known amount of [¹²³I]this compound.

-

Tissue Harvesting: At various time points post-injection, the mice are euthanized, and various organs and the tumor are harvested.

-

Quantification: The radioactivity in each tissue sample is measured using a gamma counter and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

Data Analysis: The biodistribution profile is analyzed to determine the tumor uptake, clearance from non-target organs, and tumor-to-background ratios. For specificity assessment, a separate cohort may be co-injected with a blocking agent like PMPA.

Conclusion

This compound exhibits high binding affinity and remarkable specificity for Prostate-Specific Membrane Antigen. The low nanomolar Ki and Kd values underscore its potent interaction with the target. The specificity of this compound has been rigorously validated through in vitro cell-based assays and in vivo preclinical models, demonstrating its ability to selectively bind to PSMA-expressing cells and tumors. These favorable binding characteristics, coupled with a good pharmacokinetic profile, have positioned this compound as a promising agent for the molecular imaging of prostate cancer. The detailed experimental protocols outlined in this guide provide a foundation for the continued research and development of PSMA-targeted agents.

References

In Vitro Characterization of MIP-1072: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MIP-1072, a small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the core data and methodologies necessary to understand and potentially replicate key experiments related to this compound.

Core Data Presentation

The following tables summarize the key quantitative data for this compound's in vitro activity and binding characteristics.

Table 1: Enzyme Inhibition Data

| Parameter | Value (nM) | Description |

| Ki | 4.6 ± 1.6 | Inhibitory constant against the N-acetylated α-linked acidic dipeptidase (NAALADase) activity of PSMA.[1] |

Table 2: Receptor Binding Affinity Data

| Parameter | Cell Line | Value (nM) | Description |

| Kd | LNCaP | 3.8 ± 1.3 | Dissociation constant, representing the affinity of this compound for PSMA expressed on LNCaP human prostate cancer cells.[1] |

Signaling Pathway and Mechanism of Action

This compound is a glutamate-urea heterodimer that acts as a competitive inhibitor of the enzymatic activity of Prostate-Specific Membrane Antigen (PSMA).[2] PSMA, also known as glutamate carboxypeptidase II, is a transmembrane protein that is overexpressed in prostate cancer.[1] Its enzymatic function involves the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. By competitively binding to the active site of PSMA, this compound blocks this catalytic activity.[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NAALADase Enzymatic Inhibition Assay

This assay determines the inhibitory potency (Ki) of this compound on the enzymatic activity of PSMA.

Workflow:

Methodology:

-

Cell Lysate Preparation: LNCaP cells, which endogenously express PSMA, are lysed to prepare a source of the enzyme.

-

Incubation: The cell lysates are incubated with various concentrations of this compound to allow for binding to PSMA.

-

Enzymatic Reaction: The reaction is initiated by adding the radiolabeled substrate, 3H-N-acetylaspartylglutamate (3H-NAAG).

-

Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and then stopped.

-

Product Separation: The product of the reaction, 3H-glutamate, is separated from the unreacted substrate.

-

Quantification: The amount of 3H-glutamate produced is quantified using scintillation counting.

-

Data Analysis: The inhibitory constant (Ki) is calculated from the concentration-response curves using the Cheng-Prusoff equation.[1]

Cell-Based Binding Assays

These assays are performed to determine the binding affinity (Kd) and specificity of this compound to PSMA on intact cells.

Workflow:

Methodology:

-

Cell Culture: PSMA-positive LNCaP cells and PSMA-negative PC3 cells are cultured in appropriate media.[1]

-

Saturation Binding:

-

LNCaP cells are incubated with increasing concentrations of radiolabeled [123I]this compound for 1 hour at 4°C to determine total binding.[1]

-

Nonspecific binding is determined in the presence of a high concentration of unlabeled this compound.

-

-

Specificity Binding:

-

LNCaP and PC3 cells are incubated with [123I]this compound in the presence or absence of an excess of unlabeled this compound or the structurally unrelated PSMA inhibitor 2-(phosphonomethyl)pentanedioic acid (PMPA).[1]

-

-

Washing and Lysis: After incubation, cells are washed to remove unbound radioligand, and then lysed.

-

Quantification: The amount of bound radioactivity in the cell lysates is measured using a gamma counter.

-

Data Analysis: The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by nonlinear regression analysis of the saturation binding data.[1]

Cellular Internalization Assay

This assay evaluates the extent to which this compound is internalized by PSMA-expressing cells after binding to the cell surface.

Methodology:

-

Incubation: LNCaP cells are incubated with a fixed concentration of radiolabeled this compound (e.g., 100 nmol/L) at 37°C for various time points.[3]

-

Acid Wash: After incubation, cells are washed and then treated with a mild acid buffer to strip the cell surface-bound radioligand.[3]

-

Quantification: The radioactivity in the acid wash fraction (surface-bound) and the remaining cell-associated radioactivity (internalized) are measured separately.

-

Data Analysis: The percentage of internalized radioligand is calculated as a function of time.

This technical guide provides a foundational understanding of the in vitro properties of this compound. For more detailed information, readers are encouraged to consult the primary scientific literature.

References

Preliminary Efficacy of MIP-1072: A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy studies of MIP-1072, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action

This compound, specifically 123I-MIP-1072, is a glutamate-urea heterodimer that acts as a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of PSMA.[1][2] PSMA is a transmembrane protein that is significantly upregulated in prostate cancer, including metastatic and hormone-refractory cases, making it an ideal target for imaging and therapy.[3][4] Preclinical studies have demonstrated that 123I-MIP-1072 binds to PSMA with high affinity and specificity, leading to its internalization in PSMA-expressing prostate cancer cells and accumulation in human prostate cancer xenografts.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and early clinical studies of 123I-MIP-1072.

Table 1: In Vitro Efficacy of 123I-MIP-1072 in Prostate Cancer Cell Lines

| Cell Line | Treatment | Concentration | Effect on Cell Number (% of untreated) | 123I-MIP-1072 Binding | Reference |

| LNCaP | Paclitaxel (48h) | 10 nM | 54.1% ± 2.5% | Proportional to cell number | [1] |

| LNCaP | Paclitaxel (48h) | 100 nM | 59.1% ± 0.8% | Proportional to cell number | [1] |

| 22Rv1 | Paclitaxel (48h) | 10 nM | 69.7% ± 0.8% | Proportional to cell number | [1] |

| 22Rv1 | Paclitaxel (48h) | 100 nM | 61.5% ± 2.3% | Proportional to cell number | [1] |

Table 2: In Vivo Efficacy of 123I-MIP-1072 in LNCaP Xenograft Model

| Treatment Group | Change in Tumor Volume (Day 23) | 123I-MIP-1072 Tumor Uptake | Reference |

| Paclitaxel | -21% | Decreased | [1][3] |

| Vehicle (Untreated) | +205% | Increased | [1][3] |

Table 3: Pharmacokinetics of 123I-MIP-1072 in Humans

| Parameter | Value | Time Point | Reference |

| Target-to-Background Ratio (Planar Imaging) | 2:1 | 1 h | [5][6] |

| Target-to-Background Ratio (Planar Imaging) | 3:1 | 4-24 h | [5][6] |

| Target-to-Background Ratio (SPECT/CT) | >10:1 | 4 and 24 h | [5][6] |

| Blood Clearance | Biphasic, ~5 times faster than 123I-MIP-1095 | - | [5] |

| Urinary Excretion | 54% | by 24 h | [5][6] |

| Urinary Excretion | 74% | by 72 h | [5][6] |

Table 4: Radiation Dosimetry of 123I-MIP-1072

| Organ | Estimated Absorbed Dose (mGy/MBq) | Reference |

| Kidneys | 0.054 | [5] |

| Liver | 0.024 | [5] |

| Effective Dose | 0.022 mSv/MBq | [7] |

Experimental Protocols

-

Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines were utilized.[3]

-

Treatment: Cells were treated with paclitaxel at concentrations ranging from 0 to 100 nM for 48 hours.[3]

-

123I-MIP-1072 Binding Assay: Following paclitaxel treatment, cells were incubated with 123I-MIP-1072 for 1 hour to determine the extent of binding.[1]

-

Cell Number Determination: Cell viability and number were assessed using an MTS assay.[3]

-

PSMA Expression Analysis: Western blotting was performed to confirm that paclitaxel treatment did not alter PSMA expression levels.[3]

-

Animal Model: LNCaP xenograft-bearing mice were used.[3]

-

Treatment: Mice were treated with paclitaxel at a dose of 6.25 mg/kg for 3.5 cycles (5 days on, 2 days off).[3]

-

Tissue Distribution: The biodistribution of 123I-MIP-1072 was assessed on days 2 and 23 after the initiation of paclitaxel treatment.[3]

-

Study Design: A crossover trial design was employed with seven patients having a documented history of prostate cancer.[5] Patients were intravenously administered 370 MBq (10 mCi) of 123I-MIP-1072.[5] A separate study arm included six healthy volunteers.[5]

-

Imaging: Whole-body planar and SPECT/CT imaging were conducted over a period of 2-3 days.[5]

-

Pharmacokinetics: Blood and urine samples were collected at various time intervals (0–4, 4–24, 24–48, and 48–72 hours after dosing) to study the pharmacokinetic profile.[6]

-

Dosimetry: Absorbed radiation doses were estimated using the OLINDA/EXM software.[5]

Visualizations

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. 123I-MIP-1072, a small-molecule inhibitor of prostate-specific membrane antigen, is effective at monitoring tumor response to taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radiation dosimetry and first therapy results with a 124I/131I-labeled small molecule (MIP-1095) targeting PSMA for prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-man evaluation of 2 high-affinity PSMA-avid small molecules for imaging prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancernetwork.com [cancernetwork.com]

An In-depth Technical Guide to MIP-1072 and its Interaction with PSMA-expressing Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MIP-1072, a small-molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA), and its detailed interaction with PSMA-expressing cells. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological processes to serve as a valuable resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is a glutamate-urea-lysine-based small molecule that acts as a competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic activity of Prostate-Specific Membrane Antigen (PSMA).[1] PSMA is a transmembrane protein that is significantly upregulated in prostate cancer cells, making it an attractive target for both diagnostic imaging and therapeutic intervention.[2] this compound, particularly when radiolabeled with Iodine-123 (¹²³I-MIP-1072), has demonstrated high affinity and specificity for PSMA, enabling the visualization of PSMA-expressing tissues.[1][2] Preclinical and clinical studies have highlighted its potential in the diagnosis and monitoring of prostate cancer.[1]

Quantitative Data on this compound Interaction with PSMA-Expressing Cells

The following tables summarize the key quantitative data regarding the binding, internalization, and biodistribution of this compound in PSMA-expressing cells.

Table 1: Binding Affinity of this compound for PSMA

| Parameter | Cell Line | Value | Reference |

| Ki | LNCaP | 4.6 ± 1.6 nM | [3] |

| Kd | LNCaP | 3.8 ± 1.3 nM | [3] |

| Bmax | LNCaP | Data not explicitly quantified in the provided search results. |

Table 2: In Vitro Internalization of [¹²³I]this compound in LNCaP Cells

| Time (minutes) | Internalized Radioactivity (% of Total Bound) |

| 5 | ~12% |

| 15 | ~20% |

| 30 | ~28% |

| 60 | ~35% |

| 120 | ~40% |

| Data is estimated from the graphical representation in Hillier SM, et al. Cancer Res. 2009;69(17):6932-40. |

Table 3: In Vivo Biodistribution of [¹²³I]this compound in LNCaP Xenograft-Bearing Mice

| Tissue | % Injected Dose per Gram (%ID/g) at 1 hour | % Injected Dose per Gram (%ID/g) at 4 hours |

| LNCaP Tumor | 17.3 ± 6.3 | 7.2 - 11.0 |

| Blood | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidneys | Data not available | Data not available |

| Spleen | Data not available | Data not available |

| Muscle | Data not available | Data not available |

| Data compiled from multiple sources referencing preclinical studies.[3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with PSMA-expressing cells.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor (PSMA).

Materials:

-

PSMA-expressing cells (e.g., LNCaP) or cell membranes

-

Radiolabeled PSMA ligand (e.g., [¹²³I]MIP-1095)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well filter plates with glass fiber filters (e.g., GF/C)

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of unlabeled this compound in binding buffer.

-

In a 96-well filter plate, add a fixed amount of LNCaP cell membranes (e.g., 10-20 µg of protein per well).

-

Add the various concentrations of unlabeled this compound to the wells.

-

Add a fixed concentration of the radiolabeled ligand to each well.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Determine the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Saturation Binding Assay

This assay is performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled ligand ([¹²³I]this compound) on PSMA-expressing cells.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

Radiolabeled [¹²³I]this compound

-

Unlabeled PSMA inhibitor (for determining non-specific binding, e.g., 2-PMPA)

-

Binding buffer

-

Wash buffer

-

96-well plates

-

Gamma counter

Protocol:

-

Seed LNCaP cells in 96-well plates and grow to a confluent monolayer.

-

Prepare a series of increasing concentrations of [¹²³I]this compound in binding buffer.

-

To determine total binding, add the different concentrations of [¹²³I]this compound to the wells containing the cells.

-

To determine non-specific binding, in a parallel set of wells, add the same concentrations of [¹²³I]this compound along with a high concentration of an unlabeled PSMA inhibitor (e.g., 10 µM 2-PMPA).

-

Incubate the plates at 4°C for 1 hour.

-

Wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [¹²³I]this compound.

-

Plot the specific binding versus the concentration of [¹²³I]this compound and use non-linear regression analysis to determine the Kd and Bmax values.

Internalization Assay

This assay quantifies the rate and extent to which a radiolabeled ligand is internalized by cells after binding to a cell surface receptor.

Materials:

-

PSMA-expressing cells (e.g., LNCaP)

-

[¹²³I]this compound

-

Culture medium

-

Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

-

Cell lysis buffer (e.g., 1 N NaOH)

-

Gamma counter

Protocol:

-

Seed LNCaP cells in multi-well plates and grow to confluence.

-

Incubate the cells with a fixed concentration of [¹²³I]this compound (e.g., 1 nM) in culture medium at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

-

At each time point, stop the internalization process by placing the plate on ice and washing the cells with ice-cold buffer.

-

To separate the surface-bound from the internalized radioligand, treat the cells with the acid wash buffer for a short period (e.g., 5-10 minutes) on ice. This will strip the surface-bound radioactivity.

-

Collect the acid wash supernatant (contains surface-bound radioactivity).

-

Lyse the remaining cells with cell lysis buffer (contains internalized radioactivity).

-

Measure the radioactivity in both the acid wash fraction and the cell lysate fraction using a gamma counter.

-

Calculate the percentage of internalized radioactivity as (internalized counts / (surface-bound counts + internalized counts)) x 100.

In Vivo Biodistribution Study

This study evaluates the distribution and accumulation of a radiolabeled compound in different organs and tissues of an animal model over time.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with LNCaP xenografts)

-

[¹²³I]this compound

-

Saline solution

-

Anesthesia

-

Gamma counter

Protocol:

-

Inject a known amount of [¹²³I]this compound intravenously into the tail vein of the tumor-bearing mice.

-

At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice.

-

Dissect and collect various organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Also, measure the radioactivity of a known standard of the injected dose.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathways and Visualizations

PSMA is not merely a passive cell surface marker; its enzymatic activity and interaction with the cellular microenvironment can influence key signaling pathways involved in cancer progression. While the direct effect of this compound on these pathways has not been explicitly detailed in the provided search results, its mechanism as a competitive inhibitor of PSMA's enzymatic function strongly suggests a modulatory role.

PSMA expression has been shown to induce a switch in signaling from the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway to the phosphoinositide 3-kinase (PI3K)/AKT survival pathway.[5][6] This switch is believed to be mediated by the interaction of PSMA with the scaffolding protein RACK1 and the insulin-like growth factor 1 receptor (IGF-1R).[5][6] By inhibiting PSMA, this compound would be expected to prevent this signaling switch, thereby potentially inhibiting the pro-survival signals in prostate cancer cells.

Visualizing the PSMA-Mediated Signaling Switch

The following diagram illustrates the proposed mechanism by which PSMA influences the MAPK/ERK and PI3K/AKT signaling pathways.

Caption: PSMA-mediated signaling switch and the inhibitory role of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for the preclinical evaluation of this compound.

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a potent and specific small-molecule inhibitor of PSMA that has demonstrated significant promise in the context of prostate cancer. Its high binding affinity, coupled with its ability to be internalized by PSMA-expressing cells and to specifically accumulate in tumors in vivo, underscores its potential as a diagnostic imaging agent. Furthermore, by inhibiting the enzymatic activity of PSMA, this compound may play a role in modulating critical cell signaling pathways that drive cancer progression. This technical guide provides a foundational understanding of this compound's interaction with PSMA-expressing cells, offering valuable data and protocols to guide further research and development in this important area of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Small Molecule PSMA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research and development of small molecule inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). It covers the core chemical scaffolds, structure-activity relationships (SAR), and the key experimental methodologies that have propelled these agents from bench to clinical practice, revolutionizing the diagnosis and treatment of prostate cancer.

Introduction: PSMA as a Premier Target

Prostate-Specific Membrane Antigen (PSMA), also known as glutamate carboxypeptidase II (GCPII), has emerged as a highly significant target in oncology.[1] PSMA is a type II transmembrane glycoprotein that is markedly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor grade and stage.[2][3] This selective overexpression, coupled with its enzymatic activity, makes PSMA an ideal candidate for targeted imaging and radionuclide therapy.[4][5] While early efforts focused on monoclonal antibodies, the development of small molecule inhibitors offered superior pharmacokinetics, including rapid clearance and enhanced tumor penetration, leading to their widespread clinical adoption.[3][6]

The Evolution of PSMA-Targeted Small Molecules

The journey to potent small molecule PSMA inhibitors began with research into the natural substrate of GCPII, N-acetyl-aspartyl-glutamate (NAAG).[1] The isolation of the PSMA crystal structure was a pivotal moment, enabling a shift from antibody-based approaches to the rational design of low molecular weight inhibitors that could access the enzyme's active site.[4][6]

Core Chemical Scaffolds

Several classes of compounds have been developed as effective PSMA inhibitors, all designed to interact with the zinc-containing active site of the enzyme.[7]

-

Urea-Based Inhibitors: This class represents the most successful and widely used scaffold.[6] The Glutamate-urea-Lysine (Glu-urea-Lys) or a similar Glu-urea-Glu motif proved to be a critical framework for high-affinity binding.[2][8] This scaffold mimics the structure of the natural substrate and effectively chelates the zinc ions in the active site. Prominent clinical agents like PSMA-11 and PSMA-617 are built upon this core structure.[9][10]

-

Phosphonate and Phosphoramidate Inhibitors: Early research identified 2-(phosphonomethyl)pentanedioic acid (2-PMPA) as a potent competitive inhibitor.[1] This led to the development of various phosphonate, phosphinate, and phosphoramidate-based inhibitors. These compounds also function as effective zinc-binding groups and have been explored for both imaging and therapeutic applications.[7][11]

-

Other Scaffolds: Thiol and hydroxamate groups are also known to be effective zinc-binding agents and have been incorporated into PSMA inhibitor designs.[7]

The general structure of these inhibitors can be conceptualized as having three key domains: a zinc-binding/targeting moiety, a linker, and an effector payload for imaging or therapy.

Caption: General modular structure of a small molecule PSMA inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies have been crucial for optimizing inhibitor design. Research has shown that modifications to the linker region can significantly impact binding affinity, lipophilicity, and in vivo pharmacokinetics.[12][13] For instance, incorporating aromatic moieties in the linker can improve binding properties.[13] Chirality is also critical; compounds with (S)-configuration at both the P1 and P1' regions of the amino acid structure are demonstrably more potent, with alterations leading to dramatic drops in inhibitory activity.[14] Even subtle changes, such as replacing the cyclohexyl ring in PSMA-617 with a phenyl group, can alter biodistribution, potentially increasing accumulation in organs like the spleen.[12]

Quantitative Performance Data

The efficacy of small molecule inhibitors is quantified through various in vitro and in vivo metrics. Competitive binding assays determine the half-maximal inhibitory concentration (IC50), a measure of potency. Biodistribution studies in preclinical models provide crucial data on tumor uptake and clearance from non-target organs.

| Inhibitor Class/Compound | IC50 (nM) | Cell Line | Reference |

| Urea-Based | |||

| PSMA-617 | ~5 | LNCaP / C4-2 | [12] |

| P17 (PSMA-617 analog) | ~15 | LNCaP / C4-2 | [12] |

| P18 (PSMA-617 analog) | ~10 | LNCaP / C4-2 | [12] |

| [18F]Triazolylphenyl ureas | 3 - 36 | LNCaP | [15] |

| Phosphoramidate-Based | |||

| Compound 4 | 1.3 | - | [11] |

| Compound 5 | 0.4 | - | [11] |

| Compound 6 | 0.9 | - | [11] |

| Table 1: In Vitro PSMA Binding Affinity (IC50) for Representative Small Molecule Inhibitors. |

| Radiotracer | Time p.i. (h) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Kidney Uptake (%ID/g) | Reference |

| [18F]4 | 1 | 1.54 ± 0.40 | 10 | 8.94 ± 2.93 | [11] |

| 2 | 1.57 ± 0.50 | 26 | 9.97 ± 2.81 | [11] | |

| [18F]5 | 1 | 3.16 ± 0.39 | 20 | 24.38 ± 3.72 | [11] |

| 2 | 1.65 ± 0.32 | 64 | 21.54 ± 6.12 | [11] | |

| [18F]6 | 1 | 2.92 ± 0.30 | 24 | 5.87 ± 0.67 | [11] |

| 2 | 1.86 ± 0.14 | 70 | 7.13 ± 1.45 | [11] | |

| [68Ga]Ga-PSMA-HBED-CC | 1-3 | 5 - 6 | - | - | [15] |

| High-Affinity [18F]Triazoles | 2 | 10.9 - 14.3 | - | - | [15] |

| Table 2: In Vivo Biodistribution Data for Selected 18F-Labeled PSMA Inhibitors in LNCaP Xenograft Models. |

Core Experimental Methodologies

The development and validation of PSMA inhibitors rely on a standardized set of experimental protocols.

Chemical Synthesis

The synthesis of urea-based inhibitors typically involves a multi-step process. A key reaction is the formation of the urea linkage, often starting from isocyanate intermediates.[7] For radiolabeling, a chelator such as DOTA or HBED-CC is conjugated to the linker region of the molecule. For 18F-labeling, precursors are often synthesized for a final "click" chemistry reaction with [18F]fluoroethylazide or labeling via silicon-fluoride acceptor (SiFA) chemistry.[15]

In Vitro Evaluation Protocols

A systematic workflow is used to characterize new inhibitors in vitro before advancing to animal models.

Caption: Standard experimental workflow for in vitro evaluation.

-

Competitive Binding Assay (IC50 Determination): This assay quantifies the affinity of a new, unlabeled inhibitor.[16]

-

Cell Culture: PSMA-positive cells (e.g., LNCaP) are cultured in appropriate plates.

-

Incubation: Cells are incubated with a known concentration of a standard PSMA-targeting radioligand (e.g., [125I-BA]KuE).

-

Competition: Increasing concentrations of the new, non-radiolabeled test inhibitor are added to displace the standard radioligand.

-

Quantification: After incubation and washing, the remaining cell-bound radioactivity is measured using a gamma counter.

-

Analysis: The IC50 value is calculated—the concentration of the test inhibitor required to displace 50% of the standard radioligand.[12]

-

-

Internalization Assay: This experiment measures the rate and extent to which the radiolabeled inhibitor is internalized by cancer cells.[16]

-

Incubation: PSMA-positive cells are incubated with the radiolabeled inhibitor (e.g., [177Lu]Lu-PSMA-I&F) at 37°C for various time points.

-

Acid Wash: An acid wash (e.g., 50 mM sodium acetate, pH 4.5) is used to strip off the fraction of the radioligand that is bound to the cell surface but not internalized.

-

Cell Lysis: Cells are lysed (e.g., with 1N NaOH) to release the internalized radioligand.

-

Quantification: The radioactivity in the acid wash fraction (membrane-bound) and the lysate fraction (internalized) is measured separately.

-

In Vivo Evaluation Protocols

Promising candidates are evaluated in animal models to assess their biodistribution, tumor-targeting efficacy, and pharmacokinetics.

Caption: Standard experimental workflow for in vivo evaluation.

-

Biodistribution Studies: This protocol provides quantitative data on tracer accumulation in various tissues.[11][16]

-

Animal Model: Tumor xenografts are established by subcutaneously injecting PSMA-positive human prostate cancer cells (e.g., LNCaP, CWR22Rv1) into immunocompromised mice.[11]

-

Injection: A known quantity of the radiolabeled inhibitor is injected intravenously into cohorts of tumor-bearing mice.

-

Sacrifice and Dissection: At predefined time points (e.g., 1, 2, 4 hours post-injection), mice are euthanized. Key organs and tissues (tumor, blood, kidneys, liver, muscle, etc.) are dissected and weighed.[15]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter and compared to a standard of the injected dose.

-

Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are calculated to assess targeting specificity.[11]

-

Conclusion and Future Directions

The development of small molecule PSMA inhibitors, underpinned by foundational research into its structure and function, has fundamentally altered the management of prostate cancer. The urea-based scaffold, in particular, has proven to be a versatile and highly effective platform for creating both diagnostic and therapeutic agents.[6][7] Current and future research focuses on further optimizing these molecules to improve tumor-to-kidney uptake ratios, overcome resistance mechanisms, and explore novel payloads beyond radioisotopes. The principles and protocols outlined in this guide represent the core foundation upon which the next generation of targeted cancer agents will be built.

References

- 1. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PSMA as a target for radiolabelled small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationship studies of prostate-specific membrane antigen (PSMA) inhibitors derived from α-amino acid with (S)- or (R)-configuration at P1' region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pre-clinical evaluation of a new class of high-affinity 18F-labeled PSMA ligands for detection of prostate cancer by PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Preclinical Characterization of the PSMA-Targeted Hybrid Tracer PSMA-I&F for Nuclear and Fluorescence Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Radiolabeling MIP-1072 with Iodine-123

For Researchers, Scientists, and Drug Development Professionals

Introduction